![molecular formula C14H27NO7 B12517933 [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid](/img/structure/B12517933.png)
[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid: is an organic compound with a complex structure that includes multiple ether linkages and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Ether Formation: The Boc-protected amine is then reacted with ethylene glycol derivatives to form the ether linkages. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups and facilitate the etherification reaction.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the Boc-protecting group, which can be removed using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or thiols can replace the ether oxygen atoms.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other peroxides.
Reduction: LiAlH₄, catalytic hydrogenation, and borane (BH₃).
Substitution: Halides (e.g., NaI), thiols (e.g., R-SH), and other nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Removal of the Boc group to yield the free amine.
Substitution: Formation of substituted ethers or thioethers.
科学的研究の応用
Chemistry
In chemistry, [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a linker or spacer in the design of bioconjugates. Its Boc-protected amine group allows for selective deprotection and subsequent conjugation to biomolecules such as peptides, proteins, or nucleic acids.
Medicine
In medicine, derivatives of this compound may be explored for drug development, particularly as prodrugs or drug delivery agents. The Boc group provides stability during synthesis and can be removed under physiological conditions to release the active drug.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of functional materials with tailored characteristics.
作用機序
The mechanism of action of [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid depends on its specific application. In drug development, the Boc group serves as a protecting group that can be selectively removed to release the active amine. The released amine can then interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure with ether linkages and an amino group but lacks the Boc-protecting group.
Polyethylene glycol (PEG) derivatives: These compounds share the ether linkages and are used in various applications, including drug delivery and bioconjugation.
N-(2-Hydroxyethyl)ethylenediamine: This compound has similar functional groups but a different overall structure.
Uniqueness
The uniqueness of [2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid lies in its combination of the Boc-protecting group with multiple ether linkages. This structure provides stability during synthesis and allows for selective deprotection, making it a versatile building block in organic synthesis and bioconjugation.
特性
分子式 |
C14H27NO7 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC名 |
2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15(4)5-6-19-7-8-20-9-10-21-11-12(16)17/h5-11H2,1-4H3,(H,16,17) |
InChIキー |
FOFKSKKJHSBLGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
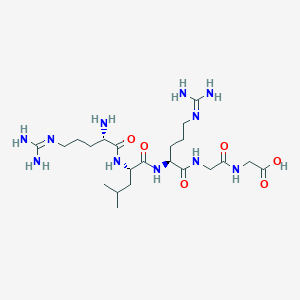
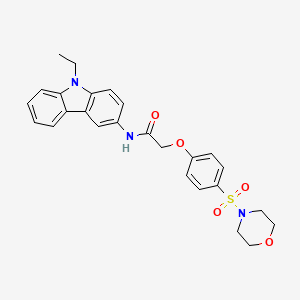
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
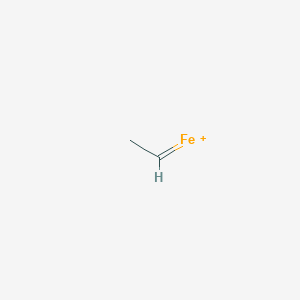
methylidene}amino]benzoic acid](/img/structure/B12517883.png)
![(2S)-2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B12517899.png)
![4-[Bis(9-ethyl-9H-carbazol-3-YL)methyl]-N,N-diethylaniline](/img/structure/B12517906.png)
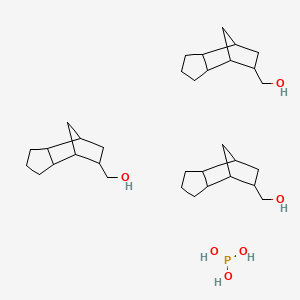
![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)
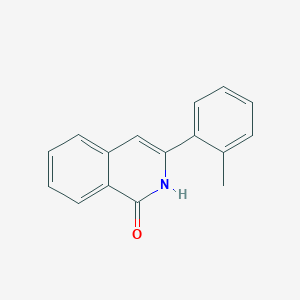
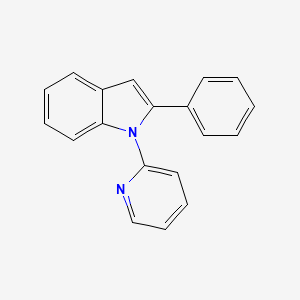
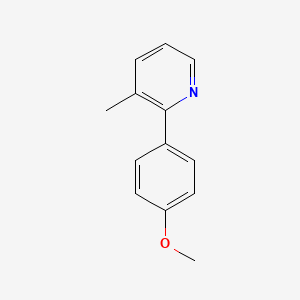
![2,2',2''-[Nitrilotri(4,1-phenylene)]tris(phenylpropanedinitrile)](/img/structure/B12517931.png)
